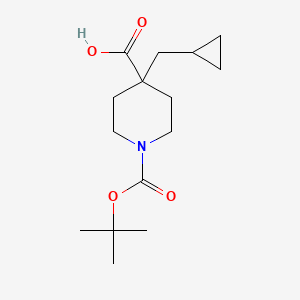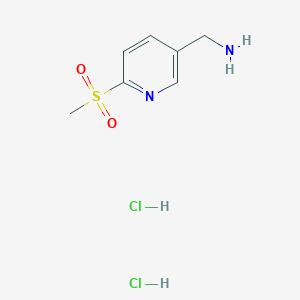
3-(benzyloxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(benzyloxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoxazole-5-carboxamide is a compound that has been extensively studied in scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Scientific Research Applications
Synthesis and Antitumor Activity
Compounds with complex structures including imidazotetrazines and pyrazolo benzothiazines have been synthesized for their potential antitumor activities. For instance, imidazotetrazines have shown curative activity against L-1210 and P388 leukemia, suggesting a possible application of related compounds in cancer research and therapy (Stevens et al., 1984). Similarly, novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been synthesized and found to possess moderate to significant radical scavenging activity, indicating their potential use in antioxidant studies (Ahmad et al., 2012).
Antimicrobial and Antioxidant Studies
The development of compounds with antimicrobial and antioxidant properties is a significant area of scientific research. For instance, benzimidazole–oxadiazole hybrid molecules have been synthesized as promising antimicrobial agents, indicating the potential of structurally related compounds in combating microbial infections (Shruthi et al., 2016). Additionally, compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been evaluated for their analgesic and anti-inflammatory activities, suggesting the applicability of related compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Novel Synthesis Methods and Bioactivity
The exploration of novel synthesis methods for creating structurally complex molecules opens up new avenues for scientific research. For example, the one-pot synthesis of naphthyridine and isoxazole derivatives offers insights into efficient synthesis techniques that could be applied to related compounds (Guleli et al., 2019). Furthermore, the investigation of new albendazole derivatives as α-glucosidase inhibitors exemplifies the potential of related compounds in medicinal chemistry and drug discovery (Şenkardeş et al., 2022).
properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-3-phenylmethoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c23-17-8-4-10-20-22(17)11-5-9-19-18(24)15-12-16(21-26-15)25-13-14-6-2-1-3-7-14/h1-4,6-8,10,12H,5,9,11,13H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVOIFPIRIJRNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-benzyl-8-fluoro-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2965867.png)


![(Z)-3-[1-(tert-butoxycarbonyl)-2,3-dihydro-1H-indol-7-yl]-2-propenoic acid](/img/structure/B2965871.png)
![5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2965872.png)

